- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)
(S)-4-ベンジル-2-オキサゾリドンは、キラル補助剤として有機合成において広く利用される光学活性化合物です。この化合物は、不斉アルドール反応やアルキル化反応などの立体選択的反応において高い立体選択性を発揮し、目的の光学活性体を高収率で得ることが可能です。特に、β-ヒドロキシカルボン酸誘導体やα-アルキル化カルボン酸の合成に有用です。結晶性が良く取り扱いが容易で、安定性にも優れているため、実験室規模から工業的プロセスまで幅広く応用されています。また、反応後に温和な条件で除去可能な点も利点です。

(S)-4-Benzyl-2-oxazolidone structure
商品名:(S)-4-Benzyl-2-oxazolidone
(S)-4-Benzyl-2-oxazolidone 化学的及び物理的性質
名前と識別子
-
- (S)-4-Benzyloxazolidin-2-one
- S-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
- (4S)-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
- (S)-
- (S)-(-)-4-Benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
- (-)-4-Benzyl-2-oxazolidinone
- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-Benzyloxazolidin-2-one
- (4S)-Benzyloxazolidin-2-one
- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-2-oxazolidone
- (S)-4-Benzyloxy-2-azolidinone
- (S)-4-Phenylmethyl-2-oxazolidinone
- 4-(S)-Benzyl-2-oxazolidinone
- 4S-(Phenylmethyl)oxazolidin-2-one
- 4S-Benzyloxazolidin-2-one
- DTXSID00352970
- NS00077853
- SCHEMBL4328
- 4-Benzyl-1,3-oxazolidin-2-one #
- EC46HZ6ALH
- HY-41882
- 4-(S)-benzyl-oxazolidin-2-one
- 4-Benzyl-2-oxazolidinone, (S)-(-)-
- Q-102352
- 4-(S)-benzyloxazolidin-2-one
- 4(S)-(-)-benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone
- 90719-32-7
- (4S)-(-)-4-benzyl-2-oxazolidinone
- (S)-(-)-4-Benzyl-2-oxazolidineone
- MFCD00064496
- (S)-4-Benzyl-2-oxazolidinone, 99%
- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
- CHEBI:194622
- (S)(-)-4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
- (s)-4-benzyl-oxazolidin-2-one
- (4S)4-benzyl-1,3-oxazolidin-2-one
- EN300-80370
- (S)-4-Benzyl-1,3-Oxazolidine-2-One
- (S)(-)4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
- PS-6113
- 4(S)-benzyl-2-oxazolidinone
- (4S)-4-benzyl 1,3-oxazolidinone
- (4S)-4-benzyl-2-oxazolidinone
- (S)-4-benzyloxazolidinone
- (s)-(+)-4-benzyl-2-oxazolidinone
- AKOS015839020
- (S)-4-benzyl oxazolidinone
- B1754
- DB-005562
- (4S)-4-benzyl oxazolidine-2-one
- (S)-4-benzyl-oxazolidine-2- one
- AC-4357
- 4(S)-phenylmethyl-2-oxazolidinone
- Z1222283104
- (S)-4-benzyl-oxazolidine-2-one
- CS-D1593
- s-(+)-4-benzyl-2-oxazolidinone
-
- MDL: MFCD00064496
- インチ: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- InChIKey: OJOFMLDBXPDXLQ-VIFPVBQESA-N
- ほほえんだ: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
- BRN: 3649667
計算された属性
- せいみつぶんしりょう: 177.07900
- どういたいしつりょう: 177.078979
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- 互変異性体の数: 2
- トポロジー分子極性表面積: 38.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1607 (rough estimate)
- ゆうかいてん: 86-88 °C (lit.)
- ふってん: 398.8°C at 760 mmHg
- フラッシュポイント: 195℃
- 屈折率: -14.5 ° (C=5, MeOH)
- すいようせい: Insoluble in water.
- PSA: 38.33000
- LogP: 1.66630
- 光学活性: [α]20/D −63°, c = 1 in chloroform
- ひせんこうど: -62 º (C=1, CHCl3)
- かんど: Hygroscopic
- ようかいせい: 水に溶けない
(S)-4-Benzyl-2-oxazolidone セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H316-H320
- 警告文: P264-P305+P351+P338+P337+P313-P332+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
- 福カードFコード:3-10
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R36/37/38
(S)-4-Benzyl-2-oxazolidone 税関データ
- 税関コード:29349990
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-4-Benzyl-2-oxazolidone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A104875-10g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 10g |
$6.0 | 2025-02-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 97% | 1000g |
¥1176 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |
(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |
90719-32-7 | 99% | 25g |
¥6391.00 | 2023-06-02 | |
eNovation Chemicals LLC | D401961-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 97% | 500g |
$450 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 99% | 25g |
¥65.0 | 2023-04-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 100g |
¥81.0 | 2024-04-17 | |
Enamine | EN300-80370-10.0g |
(4S)-4-benzyl-1,3-oxazolidin-2-one |
90719-32-7 | 95.0% | 10.0g |
$32.0 | 2025-02-20 | |
Ambeed | A104875-500g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 500g |
$89.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |
(4S)-4-benzyloxazolidin-2-one |
90719-32-7 | 97% | 250g |
¥ 257.00 | 2023-04-13 | |
eNovation Chemicals LLC | D689970-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 98% | 500g |
$120 | 2023-09-03 |
(S)-4-Benzyl-2-oxazolidone 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
リファレンス
- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivativeMolecules, 2014, 19(6), 7429-7439,
合成方法 3
はんのうじょうけん
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
リファレンス
- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gelTetrahedron Letters, 1998, 39(27), 4869-4870,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene
リファレンス
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
合成方法 5
はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active AzacyclesOrganic Letters, 2015, 17(10), 2412-2415,
合成方法 6
はんのうじょうけん
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C
リファレンス
- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanesJournal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
リファレンス
- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl DerivativesAngewandte Chemie, 2012, 51(22), 5395-5399,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
リファレンス
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis2009, , ,,
合成方法 10
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux
リファレンス
- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethersTetrahedron, 2015, 71(15), 2210-2221,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium methoxide ; 20 min, 135 °C
リファレンス
- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliariesMolecules, 2011, 16, 8803-8814,
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
リファレンス
- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probeTetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648,
合成方法 13
はんのうじょうけん
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen BondsJournal of the American Chemical Society, 2009, 131(25), 8748-8749,
合成方法 14
はんのうじょうけん
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C
リファレンス
- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to TosylacetyleneJournal of Organic Chemistry, 2014, 79(18), 8826-8834,
(S)-4-Benzyl-2-oxazolidone Raw materials
- Ethyl L-phenylalaninate hydrochloride
- L-(-)-Phenylalaninol
- Ethyl 1H-imidazole-1-carboxylate
- Di-tert-butyl dicarbonate
- Ethylene Glycol, Dehydrated
- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone
- (S)-4-Benzyl-3-propionyl-2-oxazolidinone
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester
- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-
(S)-4-Benzyl-2-oxazolidone Preparation Products
(S)-4-Benzyl-2-oxazolidone サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
注文番号:A10810
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 19:10
価格 ($):159.0
(S)-4-Benzyl-2-oxazolidone 関連文献
-
Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543
-
Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329
-
3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050
-
Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886
-
Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746
90719-32-7 ((S)-4-Benzyl-2-oxazolidone) 関連製品
- 10289-05-1((S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate)
- 6372-14-1(N-Benzyloxycarbonyl-L-phenylalaninol)
- 58917-85-4(Z-D-Phenylalaninol)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90719-32-7)(S)-4-苄基-2-唑烷酮

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ